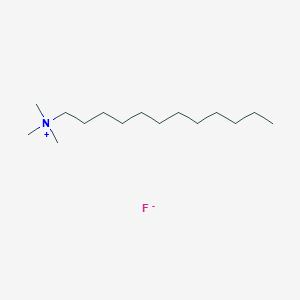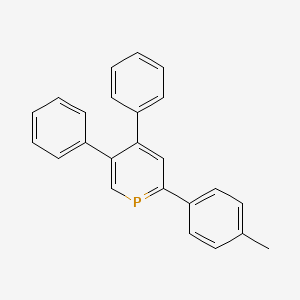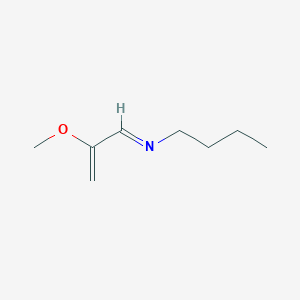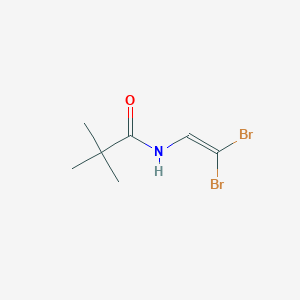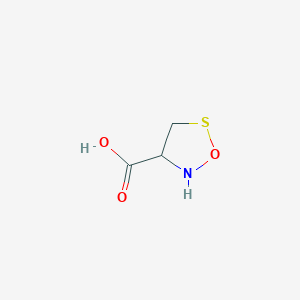![molecular formula C18H20ClIO B14301846 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene CAS No. 113722-82-0](/img/structure/B14301846.png)
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a chlorophenyl group, a methylbutyl chain, an iodine atom, and a methoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene typically involves multiple steps:
-
Formation of the Chlorophenyl Intermediate: : The initial step involves the preparation of 4-chlorophenyl-2-methylbutyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where 4-chlorobenzene is reacted with 2-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Iodination: : The next step involves the introduction of the iodine atom. This can be accomplished through an electrophilic aromatic substitution reaction, where the chlorophenyl intermediate is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
-
Methoxylation: : The final step involves the introduction of the methoxy group. This can be achieved through a nucleophilic substitution reaction, where the iodinated intermediate is reacted with methanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom and forming a deiodinated product.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar solvents.
Major Products
Oxidation: Formation of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-formyl-4-methoxybenzene or 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-carboxy-4-methoxybenzene.
Reduction: Formation of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-hydro-4-methoxybenzene.
Substitution: Formation of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-hydroxy-4-methoxybenzene, 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-cyano-4-methoxybenzene, or 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-amino-4-methoxybenzene.
Aplicaciones Científicas De Investigación
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-bromo-4-methoxybenzene
- 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-chloro-4-methoxybenzene
- 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-fluoro-4-methoxybenzene
Uniqueness
2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its bromo, chloro, and fluoro analogs. The iodine atom enhances the compound’s ability to undergo substitution reactions and can influence its biological activity.
Propiedades
Número CAS |
113722-82-0 |
|---|---|
Fórmula molecular |
C18H20ClIO |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
2-[4-(4-chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene |
InChI |
InChI=1S/C18H20ClIO/c1-13(3-4-14-5-7-16(19)8-6-14)11-15-12-17(21-2)9-10-18(15)20/h5-10,12-13H,3-4,11H2,1-2H3 |
Clave InChI |
PMZHFQGHSGJHPE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=C(C=C1)Cl)CC2=C(C=CC(=C2)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14301776.png)




![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)

